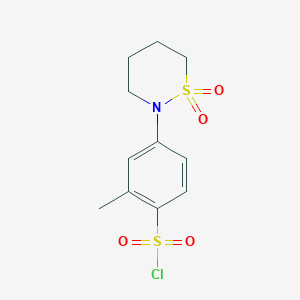![molecular formula C19H19ClFN5O2 B2712278 2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-30-7](/img/structure/B2712278.png)
2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione” is a compound that has been studied for its potential as a thrombin inhibitor . Thrombin is a protein involved in blood clotting, and inhibitors can be useful in treating conditions like thrombosis.
Synthesis Analysis
The synthesis of similar compounds often involves the Sandmeyer reaction , a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray diffraction . This technique provides information about the arrangement of atoms in the crystal and the chemical bonds between them .
Chemical Reactions Analysis
The compound, as a potent thrombin inhibitor, interacts with thrombin to prevent it from functioning . The exact chemical reactions involved in this process would require further study.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, X-ray diffraction can provide information about the crystal structure of the compound .
Applications De Recherche Scientifique
Electron Delocalization in N-heterocyclic Carbenes
- Research on N-heterocyclic carbenes (NHCs) with π-acceptor characteristics demonstrated the influence of electron delocalization on the stability and structure of compounds featuring imidazole skeletons. This study provides insights into the reactivity and potential applications of related compounds in catalysis and material science (Hobbs et al., 2010).
Spectral Properties of Fluorophores
- An examination of Y-shaped donor-acceptor push-pull fluorophores based on the imidazole ring revealed their spectral properties, including absorption and fluorescence spectra, in different media. Such studies are crucial for developing new materials for optical applications, such as organic light-emitting diodes (OLEDs) and sensors (Danko et al., 2012).
Host for Anions
- Imidazole-containing bisphenol and its salts with various acids were structurally characterized, highlighting the role of such compounds in anion encapsulation and the development of ion-selective sensors and materials for separation technologies (Nath & Baruah, 2012).
Photocyclization to Flavones
- The photochemical behavior of certain chloro-substituted diones, including those related to the query compound, was studied for their cyclization to flavones, illustrating potential pathways for synthesizing bioactive flavonoids and understanding the photophysics of organic compounds (Košmrlj & Šket, 2007).
Synthesis and Cytotoxicity of Naphth[2,3-d]imidazole-4,9-diones
- The synthesis and evaluation of naphth[2,3-d]imidazole-4,9-diones and related compounds for potential anticancer activity underscore the importance of structural modifications for enhancing bioactivity and selectivity in drug discovery efforts (Kuo et al., 1996).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O2/c1-10(2)26-11(3)8-24-15-16(22-18(24)26)23(4)19(28)25(17(15)27)9-12-13(20)6-5-7-14(12)21/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJEPQHPDJMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

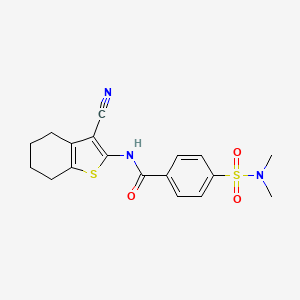
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)
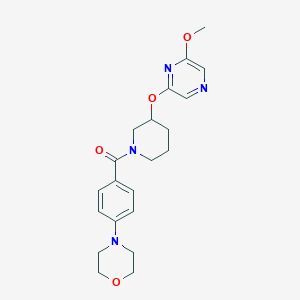
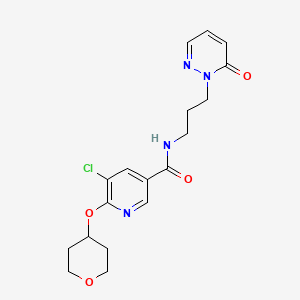

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
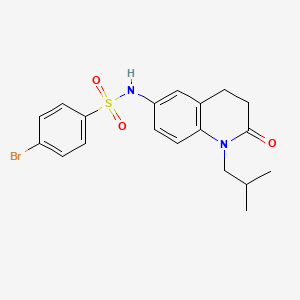
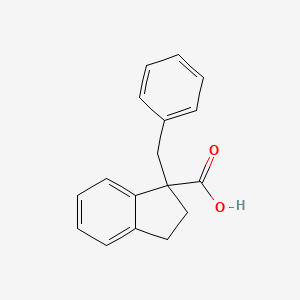
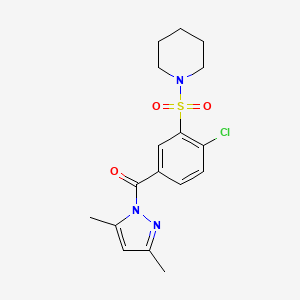
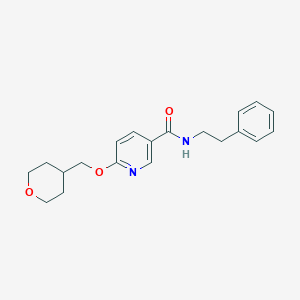
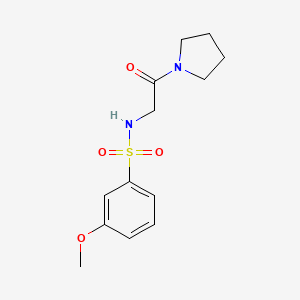
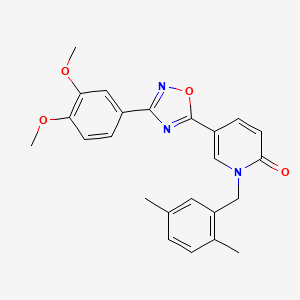
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
